molecular formula C12H19N B13220556 Ethyl[1-(4-methylphenyl)propyl]amine

Ethyl[1-(4-methylphenyl)propyl]amine

Cat. No.: B13220556
M. Wt: 177.29 g/mol
InChI Key: GPQNRBJEJPCEAT-UHFFFAOYSA-N
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Description

Ethyl[1-(4-methylphenyl)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a propyl chain, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(4-methylphenyl)propyl]amine can be achieved through several methods. One common approach involves the alkylation of 1-(4-methylphenyl)propan-1-amine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-methylphenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Ethyl[1-(4-methylphenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl[1-(4-methylphenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpropylamine: Similar in structure but lacks the 4-methylphenyl group.

    N-Ethyl-1-phenylpropan-1-amine: Similar but without the methyl substitution on the phenyl ring.

    4-Methylphenylpropan-1-amine: Lacks the ethyl group.

Uniqueness

Ethyl[1-(4-methylphenyl)propyl]amine is unique due to the presence of both the ethyl and 4-methylphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-ethyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3

InChI Key

GPQNRBJEJPCEAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NCC

Origin of Product

United States

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